molecular formula C18H26NO3+ B1225892 Methylatropine CAS No. 57-69-2

Methylatropine

Cat. No.: B1225892
CAS No.: 57-69-2
M. Wt: 304.4 g/mol
InChI Key: PIPAJLPNWZMYQA-WFVVYAPDSA-N
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Description

Development and Discovery

The development of methylatropine occurred during a pivotal period in pharmaceutical chemistry when researchers were actively exploring chemical modifications of natural alkaloids to enhance their therapeutic utility. In 1902, the Bayer Company introduced this compound as a quaternary ammonium salt of atropine under the brand name Eumydrin, initially developed as a mydriatic agent for pupil dilation during ophthalmic examinations. This development represented one of the earliest systematic attempts to modify the chemical structure of tropane alkaloids to achieve specific pharmacological objectives while maintaining the fundamental anticholinergic properties of the parent compound.

The discovery process involved the quaternization of the nitrogen atom in atropine through methylation, creating a permanently charged quaternary ammonium structure that fundamentally altered the compound's physicochemical properties. This chemical modification was guided by the understanding that increased polarity would limit central nervous system penetration while preserving peripheral muscarinic receptor antagonism. The research team at Bayer recognized that the highly polar nature of the resulting quaternary ammonium salt would prevent ready penetration into the central nervous system compared to atropine, making it particularly suitable for applications requiring peripheral anticholinergic effects without central nervous system involvement.

The compound's initial clinical application as a mydriatic agent was soon expanded to include the treatment of pyloric spasm in infants, demonstrating the versatility of this modified alkaloid structure. The development team's insight into the relationship between chemical structure and biological activity laid the groundwork for subsequent research into quaternary ammonium modifications of other tropane alkaloids. This early success in structure-based drug design established this compound as a prototype for the development of peripherally selective anticholinergic agents.

Historical Significance in Chemical Research

This compound holds considerable historical significance in the evolution of medicinal chemistry and pharmaceutical research methodologies. The compound's development in 1902 coincided with the early formalization of structure-activity relationship principles in drug discovery, representing one of the first successful applications of chemical modification to achieve desired pharmacological selectivity. The research conducted on this compound contributed to the fundamental understanding of how quaternary ammonium salt formation could be used as a strategic approach to modifying drug distribution and tissue selectivity.

The historical impact of this compound extends beyond its immediate therapeutic applications to encompass its role in advancing the scientific understanding of anticholinergic pharmacology. Research investigations revealed that the blocking potency of this compound was approximately ten to twenty times higher than that of atropine at neuromuscular and ganglionic synapses, providing crucial insights into the relationship between chemical structure and receptor binding affinity. These findings contributed significantly to the development of more sophisticated models of muscarinic receptor pharmacology and established important precedents for the design of selective receptor antagonists.

The compound's role in chemical research extended to the broader field of alkaloid chemistry, where it served as an important model system for understanding the effects of chemical modifications on natural product structures. The successful development of this compound demonstrated that strategic structural modifications could enhance certain pharmacological properties while minimizing unwanted effects, establishing a paradigm that would influence subsequent alkaloid research for decades. This approach became particularly important in the development of other belladonna alkaloid derivatives and contributed to the establishment of systematic approaches to natural product modification in pharmaceutical research.

Taxonomic Classification within Belladonna Alkaloids

This compound occupies a distinctive position within the taxonomic classification of belladonna alkaloids as a synthetic quaternary ammonium derivative of the naturally occurring tropane alkaloid atropine. The compound belongs to the broader category of tropane alkaloids, which are characterized by their unique bicyclic tropane ring system consisting of a seven-membered bicyclic structure with a nitrogenous bridge between carbon atoms one and five. Within this classification system, this compound is specifically categorized as a solanaceous tropane alkaloid due to its derivation from atropine, which is naturally found in plants of the Solanaceae family, particularly Atropa belladonna.

The structural classification of this compound places it among the anticholinergic tropane alkaloids, distinguishing it from other major tropane alkaloid groups such as cocaine and its derivatives, which function primarily as stimulants. The quaternary ammonium modification that characterizes this compound represents a significant departure from the tertiary amine structure found in naturally occurring tropane alkaloids, creating a unique subclass within the broader belladonna alkaloid family. This modification results in a permanently charged nitrogen center, which fundamentally alters the compound's pharmacokinetic properties while maintaining its essential tropane alkaloid pharmacophore.

From a biosynthetic perspective, this compound represents an artificial extension of the natural tropane alkaloid biosynthetic pathway, which originates from the amino acid ornithine. While natural tropane alkaloids such as atropine and scopolamine are produced through complex enzymatic processes in plants like Atropa belladonna and Datura species, this compound requires synthetic chemical modification of the parent atropine molecule. This distinction places this compound in the category of semi-synthetic alkaloids, representing human intervention in the natural biosynthetic pathway to create compounds with modified pharmacological properties.

Table 1: Taxonomic Classification of this compound within Belladonna Alkaloids

Classification Level Category Characteristics
Chemical Class Tropane Alkaloids Bicyclic structure with nitrogenous bridge
Subclass Solanaceous Tropane Alkaloids Derived from Solanaceae family plants
Functional Group Anticholinergic Alkaloids Muscarinic receptor antagonist activity
Structural Type Quaternary Ammonium Salt Permanently charged nitrogen center
Origin Semi-synthetic Chemical modification of natural atropine
Molecular Formula C₁₈H₂₆NO₃ Modified from atropine structure

Evolution of Quaternary Ammonium Compounds Research

The development of this compound occurred within the broader context of evolving research into quaternary ammonium compounds, which were first developed in 1916 by Jacobs and Heidelberg, who recognized their significant biocidal properties. The research trajectory that led to this compound's development was influenced by the early understanding that quaternary ammonium structures possessed unique physicochemical properties that could be exploited for pharmaceutical applications. The work of Domagk in 1935, who proposed that the attachment of aliphatic groups to quaternary nitrogen improved the biocidal properties of these compounds, provided important theoretical foundations that supported the development of this compound.

The evolution of quaternary ammonium compounds research progressed through several distinct generations, each characterized by specific structural modifications and improved properties. The first generation, exemplified by alkyl dimethyl benzyl ammonium chloride, established the basic framework for quaternary ammonium compound development. The subsequent development of the second generation, known as alkyl dimethyl ethylbenzyl ammonium chloride, demonstrated the potential for systematic structural modifications to enhance biological activity. The third generation, created in 1955 through the combination of first and second-generation compounds, provided improvements in biocidal activity and detergency while decreasing toxicity.

The fourth generation of quaternary ammonium compounds, developed in 1965 as alkyl dimethyl ammonium chloride, exhibited higher biocidal efficacy compared to previous generations, particularly under challenging conditions involving organic contamination and hard water. This progression in quaternary ammonium compound research provided the scientific foundation for understanding how structural modifications could be used to achieve specific biological objectives, directly influencing the development and optimization of compounds like this compound. The research methodologies developed during this period established important precedents for the systematic modification of natural products to create pharmaceutically useful derivatives.

Table 2: Evolution of Quaternary Ammonium Compounds Research Timeline

Year Development Key Innovation Relevance to this compound
1902 This compound Introduction First therapeutic quaternary ammonium alkaloid Direct application
1916 Jacobs and Heidelberg Work Recognition of biocidal properties Theoretical foundation
1935 Domagk Improvements Aliphatic group attachment benefits Structure-activity principles
1955 Third Generation Compounds Combination approach for enhanced properties Advanced modification strategies
1965 Fourth Generation Development Improved efficacy under adverse conditions Optimization methodologies

The research evolution surrounding quaternary ammonium compounds also encompassed important developments in analytical methodologies and characterization techniques. The molecular characterization of this compound, including its stereochemistry classification as epimeric and its defined stereocenters, reflects the advancement of analytical chemistry techniques that accompanied the development of these compounds. The detailed structural analysis, including SMILES notation and InChI representations, demonstrates the sophisticated analytical approaches that emerged to support quaternary ammonium compound research and development.

Properties

CAS No.

57-69-2

Molecular Formula

C18H26NO3+

Molecular Weight

304.4 g/mol

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17-/m0/s1

InChI Key

PIPAJLPNWZMYQA-WFVVYAPDSA-N

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Synonyms

8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Methylatropine is utilized in pharmacological research to investigate the effects of cholinergic antagonists on peripheral versus central nervous system activities. Its unique property of being a peripheral antagonist allows researchers to study its effects without influencing central muscarinic receptors.

Peripheral Antagonism in Animal Models

This compound has been extensively used in animal studies to understand its effects on muscarinic receptor activity. For instance, it has been shown to block the peripheral effects of cholinergic agents like scopolamine and atropine without crossing the blood-brain barrier. This characteristic makes it particularly valuable in studies examining peripheral muscarinic toxicity.

Table 1: Comparative Potency of Cholinergic Antagonists

CompoundPotency (Passive Avoidance Response)
ScopolamineHighest
AtropineModerate
MethylscopolamineModerate
This compoundLowest

The above table illustrates the potency profile of various cholinergic antagonists based on their ability to impair passive avoidance responding in rodent models, highlighting this compound's role as a less potent agent compared to others like scopolamine .

Treatment of Peripheral Disorders

This compound has been investigated for its efficacy in treating conditions characterized by excessive cholinergic activity, such as certain types of epilepsy induced by pilocarpine. In these models, this compound effectively alleviates symptoms without affecting central nervous system functions.

Case Study: Epileptic Models
In studies involving pilocarpine-induced seizures in mice, this compound was administered to assess its impact on seizure activity and peripheral physiological responses. The results indicated that this compound could reduce total fluid secretions induced by pilocarpine while allowing seizures to occur, thus confirming its role as a peripheral antagonist .

Neurological Research

This compound’s ability to selectively block peripheral muscarinic receptors makes it an important tool in neurological research, particularly in understanding the cholinergic system's role in various disorders.

Cognitive Function Studies

Research has demonstrated that this compound can influence cognitive functions in animal models. For example, it has been used to assess memory retention deficits when administered intracerebrally, revealing insights into how peripheral cholinergic blockade affects learning and memory processes.

Table 2: Effects of this compound on Cognitive Functions

Study TypeDosage (mg/kg)Effects Observed
Passive Avoidance10-100Impaired retention at higher doses
Intracerebral Administration0.01Significant memory deficits observed

These findings suggest that while this compound is inactive when delivered peripherally, it can produce significant cognitive effects when administered directly into the central nervous system .

Veterinary Medicine Applications

In veterinary contexts, this compound is employed for its anticholinergic properties to manage conditions such as bradycardia and excessive salivation in animals undergoing anesthesia.

Anesthetic Protocols

Veterinary anesthetists utilize this compound to counteract bradycardia during surgical procedures. Its effectiveness in managing heart rate and salivation has made it a staple in veterinary anesthesia protocols.

Case Study: Anesthesia Management
A study involving dogs undergoing elective surgeries demonstrated that preoperative administration of this compound significantly reduced salivation and stabilized heart rates compared to control groups receiving no anticholinergic treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Atropine

  • Structural Differences: Atropine (C₁₇H₂₃NO₃) lacks the quaternary ammonium group present in methylatropine, enabling it to penetrate the central nervous system (CNS) .
  • Pharmacological Profile :
    • Atropine shows higher CNS activity (e.g., delirium at high doses), whereas this compound exhibits peripheral selectivity .
    • In rats, this compound’s ED₅₀ for reversing acetylcholine-induced hypotension is 5.5 μg/kg , compared to atropine’s lower potency in peripheral assays due to CNS redistribution .
  • Clinical Use : Atropine is preferred for systemic anticholinergic effects, while this compound is used when peripheral specificity is required (e.g., minimizing CNS side effects) .

Methylscopolamine (Scopolamine Methyl Nitrate)

  • Binding Affinity : this compound and methylscopolamine both exhibit tissue-specific binding. For example, this compound’s entropy change (TΔS) for receptor binding in rat ileum is -16 , compared to +9 for methylscopolamine, suggesting divergent interaction mechanisms .
  • Functional Effects: Methylscopolamine has stronger antisecretory effects, while this compound shows more pronounced cardiovascular actions (e.g., increasing heart rate by 25.6% in hypertensive rats) . Cross-reactivity studies in immunoassays show this compound has <0.0004% cross-reactivity with scopolamine antibodies, highlighting its structural uniqueness .

Ipratropium Bromide

  • Structural Similarities : Both are quaternary ammonium compounds, but ipratropium has a modified tropane ring with an isopropyl group, enhancing bronchial selectivity .
  • Clinical Applications: Ipratropium is used in respiratory conditions (e.g., COPD), whereas this compound is employed for gastrointestinal or cardiac indications . this compound’s effect on heart rate variability (HRV) includes decreasing POLVAR3 (a nonlinear HRV parameter), while ipratropium lacks significant cardiovascular effects .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Parameter This compound Nitrate Atropine Methylscopolamine Ipratropium Bromide
Molecular Weight (g/mol) 366.41 289.37 398.36 332.37
Quaternary Ammonium Yes No Yes Yes
CNS Penetration Minimal High Minimal Minimal
Primary Clinical Use Bradycardia, poisoning Systemic effects Antisecretory Respiratory
Key Reference

Table 2: Receptor Binding and Functional Data

Compound TΔS (Ileum Binding) TΔS (Cortex Binding) Heart Rate Increase (SHR Rats) Cross-Reactivity with Scopolamine Antibodies
This compound Nitrate -16 +10 25.6% <0.0004%
Methylscopolamine -22 +9 18.1% 100% (Baseline)
Atropine N/A N/A 10.7%* 55%

*Data from .

Key Research Findings

Tissue-Specific Binding : this compound’s receptor interactions vary by tissue, with opposing entropy changes (TΔS) in ileum (-16) versus cortex (+10), suggesting distinct binding modes compared to atropine and methylscopolamine .

Parasympathetic Blockade : this compound abolishes the anti-inflammatory effects of carotid sinus nerve stimulation in rats, confirming its peripheral muscarinic blockade .

Synergy with β-Blockers: Combined with metoprolol, this compound reduces heart rate complexity (VLF and POLVAR3 decrease), indicating additive effects on autonomic regulation .

Toxicity Reversal: Subcutaneous this compound shifts the LD₅₀ of organophosphates (e.g., dichlorvos) in rats, demonstrating efficacy comparable to atropine but with fewer CNS side effects .

Preparation Methods

Direct Methylation of Atropine with Methyl Nitrate

This method involves the reaction of atropine with methyl nitrate in a methanolic medium. The procedure is as follows:

  • Reactants :

    • Atropine (28.9 g, 0.1 mol)

    • Methyl nitrate (7.7 g, 0.1 mol)

    • Methanol (100 g)

  • Reaction Conditions :

    • Temperature: 110°C

    • Duration: 2 hours

    • Environment: Closed system under reflux to prevent solvent evaporation.

  • Workup :

    • Post-reaction, methanol is evaporated under reduced pressure.

    • The residue is crystallized to obtain this compound nitrate as a white powder.

    • Melting Point : 163°C.

This method achieves a straightforward conversion due to the stoichiometric equivalence of atropine and methyl nitrate. The absence of byproducts like N,N-dimethylated derivatives ensures high selectivity.

Salt Metathesis from Methyl Atropine Sulfate

An alternative route utilizes methyl atropine sulfate as an intermediate, followed by nitrate substitution:

  • Reactants :

    • Methyl atropine sulfate (70.4 g)

    • Barium nitrate (26.1 g)

    • Water (solvent)

  • Reaction Conditions :

    • Ambient temperature with vigorous stirring.

    • Barium sulfate precipitates immediately upon mixing.

  • Workup :

    • Precipitated barium sulfate is removed via filtration.

    • The filtrate is concentrated under vacuum to isolate this compound nitrate.

This method leverages the low solubility of barium sulfate to drive the metathesis reaction to completion. The sulfate-to-nitrate exchange ensures high ionic purity, though it requires pre-synthesized methyl atropine sulfate, which adds preparatory steps.

Table 1: Comparison of this compound Synthesis Methods

ParameterDirect MethylationSalt Metathesis
Reactants Atropine, methyl nitrateMethyl atropine sulfate, Ba(NO₃)₂
Solvent MethanolWater
Temperature 110°CAmbient
Key Step CrystallizationFiltration & Concentration
Byproduct NoneBaSO₄ (insoluble)
Yield Not explicitly reportedNot explicitly reported

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Direct Methylation : Elevated temperatures (110°C) facilitate the nucleophilic substitution of atropine’s tertiary amine with methyl nitrate. Methanol acts as both solvent and proton donor, stabilizing intermediates.

  • Salt Metathesis : Conducted at ambient temperature, this method avoids thermal degradation, making it suitable for heat-sensitive intermediates.

Purification Challenges

  • Crystallization : The direct method requires careful control of cooling rates to avoid occluding impurities.

  • Filtration : In the metathesis route, incomplete removal of barium sulfate necessitates repeated washings with deionized water.

Physicochemical Properties Relevant to Synthesis

This compound’s physicochemical profile directly impacts its synthesis and handling:

  • Solubility :

    • Water: 50 mg/mL

    • DMSO: 30 mg/mL

    • Ethanol: 30 mg/mL

  • Stability :

    • Storage at -20°C prevents decomposition.

    • Aqueous solutions are stable for 1 month at -20°C.

  • Thermal Properties :

    • Melting Point: 163°C.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₆N₂O₆
Molecular Weight366.41 g/mol
Melting Point163°C
Water Solubility50 mg/mL
Stability-20°C (long-term)

Analytical Characterization

Post-synthesis, this compound is validated using:

  • Melting Point Analysis : Confirms identity and purity (163°C).

  • Chromatography : HPLC or TLC to detect residual atropine or sulfate contaminants.

  • Spectroscopy : NMR (¹H, ¹³C) verifies quaternary ammonium structure and nitrate counterion.

Industrial Production Considerations

  • Scale-Up Challenges :

    • Direct Methylation : Exothermic reaction necessitates jacketed reactors for temperature control.

    • Salt Metathesis : Large-scale filtration of barium sulfate requires continuous centrifugation.

  • Safety Protocols :

    • Methyl nitrate is explosive; handling mandates inert atmospheres and blast-proof equipment.

    • Barium nitrate is toxic; wastewater treatment must remove residual Ba²⁺ ions .

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for evaluating Methylatropine’s muscarinic receptor antagonism in preclinical models?

  • Methodological Answer : In vivo studies should employ dose-response analyses with this compound nitrate (e.g., 3 mg·kg⁻¹ IV in dogs) to assess peripheral muscarinic blockade. Use conscious and anesthetized models to compare autonomic effects, ensuring controlled ventilation and physiological monitoring (e.g., heart rate, blood pressure) . For receptor binding assays, utilize radioligand displacement methods with isolated porcine brain membranes to measure IC₅₀ values .

Q. How should researchers validate the identity and purity of newly synthesized this compound derivatives?

  • Methodological Answer : Combine spectroscopic characterization (NMR, IR) with chromatographic methods (HPLC) to confirm structural integrity. For purity, employ ion-pair reverse-phase HPLC using sodium hexanesulfonate and phosphate buffer (pH 2.8) to resolve impurities like tropic acid or apomethscopolamine. Relative retention times and response factors should align with established standards (e.g., this compound bromide: RRT 1.2) .

Q. What statistical approaches are appropriate for analyzing this compound’s effects on heart rate variability in animal models?

  • Methodological Answer : Use analysis of covariance (ANCOVA) with repeated measures to account for covariates like systolic blood pressure. Pairwise comparisons (e.g., least-squares means tests) should evaluate (1) drug vs. control, (2) anesthetic interactions, and (3) this compound’s autonomic effects. Ensure normality testing precedes parametric analyses .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro receptor affinity data and in vivo pharmacological outcomes for this compound?

  • Methodological Answer : Address bioaccessibility and tissue-specific metabolism by conducting pharmacokinetic-pharmacodynamic (PK-PD) modeling. Compare radioligand binding IC₅₀ values (e.g., <0.1 nM in porcine brain membranes) with functional ED₅₀ metrics (e.g., 5.5 μg·kg⁻¹ IV in rats). Incorporate ex vivo receptor occupancy assays to bridge in vitro-in vivo gaps .

Q. What strategies mitigate confounding variables in studies investigating this compound’s effects on atrial pacemaker activity?

  • Methodological Answer : Control for anesthesia-induced autonomic shifts by using conscious chronically instrumented models. Monitor end-tidal CO₂ (35–40 mmHg) and body temperature (37°C) to stabilize physiological baselines. Repeat experiments after peripheral muscarinic blockade to isolate central vs. peripheral effects .

Q. How can researchers optimize analytical sensitivity for detecting this compound metabolites in complex biological matrices?

  • Methodological Answer : Implement high-resolution mass spectrometry (HRMS) coupled with hydrophilic interaction chromatography (HILIC) to separate polar metabolites. Validate methods using deuterated internal standards and matrix-matched calibration curves. Cross-reference fragmentation patterns with spectral libraries to confirm metabolite identities .

Q. What frameworks guide hypothesis generation when studying this compound’s therapeutic potential in gastrointestinal disorders?

  • Methodological Answer : Apply the PICO framework to define:

  • P opulation: Patients with gastric hypersecretion or motility disorders.
  • I ntervention: this compound’s anticholinergic efficacy.
  • C omparison: Standard therapies (e.g., proton pump inhibitors).
  • O utcome: Symptom relief quantified via validated scales (e.g., GSRS).
    Align with FINER criteria (Feasible, Novel, Ethical) to ensure translational relevance .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

  • Methodological Answer : Provide (1) raw electrophysiological datasets (e.g., atrial activation timestamps), (2) HPLC chromatograms with integration parameters, and (3) detailed anesthesia protocols (MAC levels, fluid regimens). Label files with sequential numbering (e.g., “SI_01_Methylatropine_HR_data.csv”) and hyperlink to relevant main text sections .

Q. What are common pitfalls in interpreting this compound’s dose-dependent autonomic effects?

  • Methodological Answer : Avoid conflating parasympathetic blockade with direct sympathetic activation. Use dual-blockade models (e.g., this compound + β-adrenergic antagonists) to dissect mechanisms. Report heart rate changes as absolute values rather than percentages to prevent normalization artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylatropine
Reactant of Route 2
Reactant of Route 2
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